molecular formula C23H35N3O3S3 B13776121 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 850870-28-9

7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane

Cat. No.: B13776121
CAS No.: 850870-28-9
M. Wt: 497.7 g/mol
InChI Key: JPXYZNIPPPSTEV-UHFFFAOYSA-N
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Description

7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used as a selective fluoroionophore for mercury (II) ions, making it valuable in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the azacyclododecane ring and the attachment of the dansylamido group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism by which 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane exerts its effects involves the selective binding of mercury (II) ions. The compound’s structure allows it to form a stable complex with mercury ions, which can then be detected through fluorescence changes. The molecular targets include mercury ions, and the pathways involved are related to the formation of the mercury-fluoroionophore complex .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-Oxa-4,10-dithia-7-aza-7-cyclododecyl)propyl]dansylamide
  • [12]aneNS2O

Uniqueness

7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to its high selectivity and sensitivity for mercury (II) ions. Compared to similar compounds, it offers better performance in terms of detection limits and stability of the mercury complex .

Properties

CAS No.

850870-28-9

Molecular Formula

C23H35N3O3S3

Molecular Weight

497.7 g/mol

IUPAC Name

5-(dimethylamino)-N-[3-(1-oxa-4,10-dithia-7-azacyclododec-7-yl)propyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C23H35N3O3S3/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-16-30-18-14-29-15-19-31-17-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3

InChI Key

JPXYZNIPPPSTEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCOCCSCC3

Origin of Product

United States

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